2,2-Diphenylcyclopropylmethyl chloride

Lipophilicity Drug Design Physicochemical Property

This halomethyl cyclopropane serves as an essential synthon for introducing the 2,2-diphenylcyclopropylmethyl pharmacophore into Class I antiarrhythmics and vasodilators. Its unique steric bulk and high lipophilicity (LogP 4.23) are critical for target binding, a profile unattainable with simpler cyclopropylmethyl halides. - Enables synthesis of Cibenzoline, Ecipramidil, and patented antiestrogen analogs. - Used as a monomer precursor for high-performance, thermally stable polyimides. - Direct precursor for kinetic radical clock studies via laser flash photolysis.

Molecular Formula C16H15Cl
Molecular Weight 242.74 g/mol
CAS No. 59050-94-1
Cat. No. B8462889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylcyclopropylmethyl chloride
CAS59050-94-1
Molecular FormulaC16H15Cl
Molecular Weight242.74 g/mol
Structural Identifiers
SMILESC1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CCl
InChIInChI=1S/C16H15Cl/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeySWVYXLZGYQYMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenylcyclopropylmethyl chloride: Strategic Sourcing Overview


2,2-Diphenylcyclopropylmethyl chloride (CAS 59050-94-1) is a specialized halomethyl cyclopropane building block. Characterized by a sterically congested, gem-diphenyl-substituted cyclopropane ring linked to a reactive chloromethyl group . Its high LogP of 4.23 indicates pronounced lipophilicity, a key differentiator from simpler cyclopropylmethyl halides . This compound serves as a critical intermediate for introducing the 2,2-diphenylcyclopropylmethyl pharmacophore into drug candidates like the antiarrhythmic Cibenzoline and the vasodilator Ecipramidil, as well as into high-performance polymeric materials [REFS-3, REFS-4].

Introduces 2,2-diphenylcyclopropylmethyl pharmacophore into research compounds
High lipophilicity profile supports CNS and intracellular targeting studies
Serves as monomer unit for high-performance polymer research

Why Generic Alkyl Halides Cannot Substitute


Simple alkyl chlorides like benzyl chloride or unsubstituted cyclopropylmethyl chloride (CPM-Cl) cannot substitute for 2,2-diphenylcyclopropylmethyl chloride in target-oriented synthesis. The two phenyl groups confer a unique combination of high lipophilicity (LogP 4.23 vs. ~2.0 for CPM-Cl) and significant steric bulk [1]. This drastically alters reaction kinetics, as shown by a 32-hour reaction time required for amination, which is significantly longer than for less hindered analogs [2]. Furthermore, the diphenylcyclopropylmethyl moiety is a specific pharmacophore that dictates target binding; using a simpler alkyl chain would abolish the desired biological activity, as demonstrated in diphenylcyclopropyl antiestrogen analogs [3].

Pharmacophore specificity
Generic alkyl halides lack the gem-diphenyl group essential for target engagement in research models.
Lipophilicity mismatch
Simpler cyclopropylmethyl halides exhibit far lower LogP, altering membrane partitioning and distribution.
Kinetic mismatch
Steric congestion causes significantly slower amination compared to benzyl halides, requiring longer reaction times.

Quantifying the Differentiation


Lipophilicity Advantage Over Simple Cyclopropylmethyl Halides

The target compound exhibits a calculated LogP of 4.23, which is markedly higher than the LogP of ~2.0 for the simpler cyclopropylmethyl chloride (CPM-Cl, CAS 5911-08-0) . This difference of over two orders of magnitude in partition coefficient directly impacts membrane permeability and metabolic stability in drug development [1].

Lipophilicity
Class-level inference
LogP 4.23
vs. CPM-Cl ~2.0
Supports membrane permeability assessment
Calculated value; experimental verification needed
Lipophilicity Drug Design Physicochemical Property

Steric Bulk and Slower Amination Kinetics

The reaction of 2,2-diphenylcyclopropylmethyl chloride with dimethylamine requires 32 hours at 35-40°C to reach completion, as per the standard amination protocol used in patent synthesis [1]. In contrast, the analogous reaction of sterically undemanding benzyl chloride (a common alkylating agent) with dimethylamine typically completes within minutes under similar conditions at room temperature [2].

Amination kinetics
Cross-study comparable
32 h (35–40°C)
vs.
Quantifies steric effects on amination rate
>30× longer; informs process development
Molecular complexity
Class-level inference
MW 242.74 g/mol
vs. CPM-Cl MW 90.55 g/mol
Enhanced scaffold complexity for lead generation
Fsp3 and binding selectivity context
Synthetic yield
Supporting evidence
Yield not quantified
vs. 93.7% (amide route)
Supports synthetic strategy selection
Head-to-head route comparison; oily product
Reaction Kinetics Steric Effects SN2 Reaction

Molecular Complexity as a Privileged Scaffold

With a molecular weight of 242.74 g/mol and a fraction of sp3-hybridized carbons (Fsp3) contributed by the cyclopropane ring and two phenyl groups, the target compound provides a much higher degree of molecular complexity than the simplest comparator, cyclopropylmethyl chloride (MW: 90.55 g/mol) . This three-dimensional scaffold is established as a privileged structure for rapidly generating leads with enhanced target selectivity, as noted in diphenylcyclopropyl antiestrogen patents [1].

Molecular complexity
Class-level inference
MW 242.74 g/mol
vs. CPM-Cl MW 90.55 g/mol
Enhanced scaffold complexity for lead generation
Fsp3 and binding selectivity context
Scaffold Diversity Molecular Complexity Fragment-Based Design

Optimized Yield in Cibenzoline Synthesis

The chloride serves as the direct precursor to produce N,N-dimethyl-2,2-diphenylcyclopropylmethylamine, a key compound of interest in the same patent family, as an oily substance [1]. While an isolated yield is not provided, the alternative route using the amide precursor produced a 93.7% yield from 0.813g of the amide, highlighting that the aldehyde/acid-based routes to the same diphenylcyclopropyl core are highly optimized and high-yielding [2].

Synthetic yield
Supporting evidence
Yield not quantified
vs. 93.7% (amide route)
Supports synthetic strategy selection
Head-to-head route comparison; oily product
API Intermediate Synthetic Yield Antiarrhythmic Drug

Validated Application Scenarios


Cibenzoline-Class Antiarrhythmic Drug Candidates

This compound is directly validated as a building block for Cibenzoline and its analogs [1]. Its steric hindrance, which leads to the kinetically slower aminations detailed in Section 3, is a necessary trade-off for installing the pharmacophore responsible for potent Class I antiarrhythmic activity. Procurement is justified when the target is a 2-(2,2-diphenylcyclopropyl)-2-imidazoline core structure.

Potent Antiestrogens and Antitumor Agents

A family of patents explicitly covers diphenylcyclopropyl analogs, where the 2,2-diphenylcyclopropylmethyl moiety is essential for antiestrogenic activity [2]. The structural complexity and high lipophilicity (LogP 4.23) are critical for binding to the estrogen receptor, a gain that cannot be replicated by simpler cyclopropylmethyl or benzyl halides. This compound is the key synthon for introducing this privileged fragment.

Specialty Monomer for High-Performance Optical Polymers

Derivatives of the diphenylcyclopropylmethyl group, such as 9,9-Bis(methoxymethyl)fluorene analogs, are used to synthesize polyimides for flexible electronics and LEDs . The rigid, non-planar cyclopropane core increases thermal stability and solubility of the resulting polymers. Procuring this chloride allows the direct introduction of this performance-enhancing monomer unit into the polymer backbone via standard etherification or amination.

Radical Clock Kinetics in Physical Organic Chemistry

The 2,2-diphenylcyclopropylcarbinyl radical is a well-established "super-fast" radical clock, with ring-opening rates approximately two orders of magnitude faster than the parent cyclopropylcarbinyl radical [3]. This compound serves as the direct precursor for generating and studying these radicals via laser flash photolysis, making it a critical reagent for physical organic chemistry research.

Application
Selection Property
Validation Focus
Cibenzoline-class compound synthesis
2,2-Diphenylcyclopropyl pharmacophore introduction
Antiarrhythmic activity assessment in research models
Antiestrogen compound research
High lipophilicity scaffold for estrogen receptor binding
Estrogen receptor binding assay verification
Optical polymer monomer research
Rigid non-planar cyclopropane unit
Thermal stability and solubility testing
Radical clock kinetics research
Ultrafast radical precursor
Laser flash photolysis kinetics measurement
Quote Request

Request a Quote for 2,2-Diphenylcyclopropylmethyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.